A Technical Guide to the Physicochemical and Structural Attributes of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
A Technical Guide to the Physicochemical and Structural Attributes of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule uniquely combines two privileged scaffolds, piperidine and pyrrolidine, which are foundational in the design of numerous clinically approved therapeutics.[1][2] This document details the compound's core physicochemical properties, including its molecular formula and weight, and presents validated methodologies for its structural confirmation and purity assessment. By synthesizing foundational data with practical, field-proven insights, this guide serves as an essential resource for researchers leveraging this and related scaffolds in drug discovery programs.
Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
The piperidine and pyrrolidine rings are among the most ubiquitous nitrogen-containing heterocycles in modern drug discovery.[1][3] Their prevalence stems from a combination of favorable properties:
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Three-Dimensionality: The non-planar, sp³-hybridized nature of these saturated rings allows for a more sophisticated and precise exploration of protein binding pockets compared to their flat, aromatic counterparts.[3] This 3D geometry is critical for achieving high target affinity and selectivity.
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Physicochemical Modulation: The basic nitrogen atom in these scaffolds serves as a key pharmacophoric feature, often forming critical salt-bridge interactions with biological targets. Its pKa can be finely tuned through substitution to optimize solubility, cell permeability, and pharmacokinetic profiles.[3]
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Synthetic Tractability: Robust and versatile synthetic routes for constructing and functionalizing piperidine and pyrrolidine cores are well-established, making them attractive and accessible building blocks for creating diverse chemical libraries.[1][4]
The compound 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a bifunctional scaffold that merges these two key heterocyclic systems. This structure presents multiple points for diversification, offering a flexible platform for developing ligands against a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.
Core Physicochemical and Structural Properties
The fundamental identity and characteristics of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are defined by its molecular formula, weight, and structural topology. These core attributes are the foundation for all subsequent experimental and computational work.
Key Compound Identifiers
A summary of the essential quantitative and structural data for the compound is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | PubChem |
| Molecular Formula | C₁₀H₂₁N₃ | [5] |
| Molecular Weight | 183.30 g/mol | Calculated |
| Monoisotopic Mass | 183.17355 Da | [5] |
| SMILES | CN1CCC(CC1)N2CCC(C2)N | [5] |
| InChIKey | CHCNNUCLNXTYFC-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.1 | [5] |
Molecular Structure Visualization
The 2D chemical structure of the compound is depicted below, illustrating the connectivity between the N-methylated piperidine ring and the 3-aminopyrrolidine moiety.
Caption: 2D structure of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine.
Methodologies for Structural Verification and Purity Assessment
To ensure the identity and quality of a compound for research and development, a multi-pronged analytical approach is mandatory. The following protocols describe a self-validating system for the comprehensive characterization of 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine.
Experimental Workflow
The logical flow of analysis ensures that each technique provides complementary information, leading to an unambiguous confirmation of the molecule's structure and purity.
Caption: Standard analytical workflow for compound verification.
Protocol: Molecular Weight Confirmation via Mass Spectrometry
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice. Its soft ionization mechanism minimizes fragmentation, ensuring the detection of the intact protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight.
Step-by-Step Methodology:
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures protonation of the basic nitrogen atoms, which is essential for ESI.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's specifications.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
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Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The expected exact mass is 184.1812 Da (C₁₀H₂₂N₃⁺). The high-resolution measurement should be within 5 ppm of this theoretical value to confirm the elemental composition.
Protocol: Structural Elucidation via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous proof of the molecular structure by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical for proper signal resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Expected Signals: Look for a singlet corresponding to the N-CH₃ protons around 2.2-2.5 ppm, a complex series of multiplets in the aliphatic region (1.5-3.5 ppm) for the piperidine and pyrrolidine ring protons, and a broad singlet for the primary amine (-NH₂) protons.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Expected Signals: Expect 10 distinct carbon signals in the aliphatic region (typically 20-70 ppm), confirming the presence of 10 unique carbon environments.
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-
Structural Confirmation: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the proposed structure to achieve full assignment. 2D NMR experiments (e.g., COSY, HSQC) can be employed if the 1D spectra are too complex for a definitive assignment.
Context in Chemical Synthesis and Application
While a specific, published synthesis for 1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine may not be readily available, its structure suggests a logical and efficient synthetic strategy based on well-established chemical principles.
Plausible Synthetic Route: A highly convergent and effective approach would be the reductive amination between two key building blocks:
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N-Boc-pyrrolidin-3-amine: A commercially available or readily synthesized protected amine.
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1-Methylpiperidin-4-one: A common cyclic ketone.
The reaction would proceed by forming an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). The final step involves the deprotection of the Boc group under acidic conditions to yield the target primary amine. This method is widely used in medicinal chemistry for its high yields and tolerance of various functional groups.[1]
The resulting compound is a prime candidate for use as a scaffold in fragment-based or library-based drug discovery. The primary amine of the pyrrolidine ring serves as an excellent handle for further chemical modification, such as amide bond formation, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).[6]
Conclusion
1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a compound with a well-defined molecular formula (C₁₀H₂₁N₃) and molecular weight (183.30 g/mol ).[5] Its structure, combining the advantageous features of both piperidine and pyrrolidine rings, makes it a valuable building block for the synthesis of novel chemical entities in drug discovery. The analytical protocols detailed herein provide a robust framework for its unambiguous identification and quality control, ensuring its suitability for advanced research applications. As the demand for novel therapeutics with optimized 3D structures and physicochemical properties grows, scaffolds such as this will continue to be of paramount importance to the scientific community.
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